

Metribolone (R-1881): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: R-18893

Cat. No.: B1678701

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Metribolone, also known by its developmental code name R-1881 or methyltrienolone, is a potent, synthetic, and non-aromatizable androgen.[1][2] Due to its high affinity and specificity for the androgen receptor (AR), R-1881 has become an invaluable tool in endocrinology and cancer research, particularly in the study of androgen signaling pathways and the development of novel therapeutics.[3][4] This technical guide provides an in-depth overview of Metribolone R-1881, its biochemical properties, primary research applications, and detailed experimental protocols.

Core Properties and Mechanism of Action

Metribolone is a 17α -alkylated anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone.[3] Its primary mechanism of action is as a high-affinity agonist of the androgen receptor.[4][5] Upon binding, the R-1881-AR complex translocates to the nucleus, where it functions as a transcription factor, modulating the expression of androgen-responsive genes. This activity underlies its potent anabolic and androgenic effects observed in preclinical studies.[5]

Notably, R-1881 exhibits a significantly higher binding affinity for the AR compared to endogenous androgens like dihydrotestosterone (DHT).[6] However, it is not exclusively specific to the AR, also demonstrating high affinity for the progesterone receptor (PR) and the glucocorticoid receptor (GR).[5] This cross-reactivity is a critical consideration in experimental

design, often requiring the use of blocking agents like triamcinolone acetonide to ensure specific binding to the AR.[\[7\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Metribolone R-1881, providing a comparative overview of its potency and binding characteristics.

Parameter	Value	Reference Compound	Notes
Oral Anabolic Potency	120 - 300x	Methyltestosterone	In castrated male rats. [5]
Androgenic Potency	60 - 70x	Methyltestosterone	In castrated male rats. [5]
Relative Binding Affinity (RBA) for AR	1.5 - 2.0 fold higher	Dihydrotestosterone (DHT)	Competition studies in genital skin fibroblasts. [6]
Dissociation Rate ($t_{1/2}$ from AR)	~68 hours	Dihydrotestosterone (DHT) (~111 hours)	In genital skin fibroblasts. [6]
Half-maximal Activity Concentration (AC50)	319 pM	-	In an AR dimerization assay. [8]

Receptor Binding Profile	Affinity	Notes
Androgen Receptor (AR)	High	The primary target receptor. [5]
Progesterone Receptor (PR)	High	Significant cross-reactivity. [5] [9]
Glucocorticoid Receptor (GR)	Binds	[5]
Mineralocorticoid Receptor (MR)	Potent Antagonist	Similar affinity to aldosterone. [5] [10]

Primary Research Applications

Metribolone R-1881's potent and stable interaction with the androgen receptor makes it a gold standard reagent in a variety of research applications:

- **Androgen Receptor Ligand Binding Assays:** R-1881 is widely used as a radiolabeled or unlabeled competitor in assays to determine the binding affinity of novel compounds for the AR.[\[3\]](#)[\[11\]](#) Its high affinity allows for sensitive and reproducible measurements.
- **Prostate Cancer Research:** As a stable AR agonist, R-1881 is instrumental in studying androgen-dependent prostate cancer cell lines (e.g., LNCaP, VCaP).[\[12\]](#) It is used to investigate AR signaling, cell proliferation, and the efficacy of AR antagonists.[\[12\]](#)
- **Endothelial Cell Biology:** Studies have utilized R-1881 to investigate the role of AR activation in angiogenesis, demonstrating its inhibitory effects on endothelial cell proliferation and migration.[\[13\]](#)
- **Neuroscience and Endocrinology:** R-1881 serves as a tool to explore the physiological and behavioral effects of potent androgen receptor activation in various preclinical models.
- **Photoaffinity Labeling:** R-1881 has been employed as a photoaffinity label to covalently bind and identify the androgen receptor in tissue preparations.[\[1\]](#)[\[3\]](#)

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This protocol outlines a method to determine the relative binding affinity of a test compound for the androgen receptor using radiolabeled [³H]R-1881.

Materials:

- Prostate cancer cell lysate (e.g., from LNCaP cells) or purified AR protein.
- [³H]R-1881 (radiolabeled Metribolone).
- Unlabeled R-1881 (for determining non-specific binding).

- Test compounds.
- Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors).
- Dextran-coated charcoal (DCC) suspension.
- Scintillation vials and scintillation fluid.

Methodology:

- Prepare a series of dilutions of the unlabeled test compound and a high concentration of unlabeled R-1881 (for non-specific binding control).
- In microcentrifuge tubes, add a constant amount of cell lysate or purified AR.
- Add the various concentrations of the test compound or the high concentration of unlabeled R-1881.
- Add a constant, low concentration of [³H]R-1881 to all tubes.
- Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
- To separate bound from unbound [³H]R-1881, add ice-cold DCC suspension to each tube.
- Incubate on ice for 10-15 minutes with occasional vortexing.
- Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the charcoal with the unbound ligand.
- Carefully transfer the supernatant (containing the bound [³H]R-1881) to scintillation vials.
- Add scintillation fluid, vortex, and measure the radioactivity using a scintillation counter.
- Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value.

In Vitro Cell Proliferation Assay

This protocol describes a method to assess the effect of R-1881 on the proliferation of androgen-sensitive prostate cancer cells.

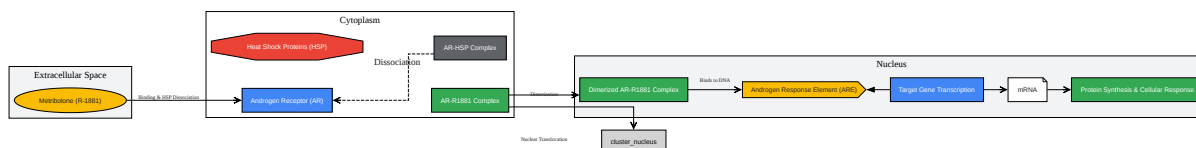
Materials:

- Androgen-sensitive prostate cancer cell line (e.g., LNCaP).
- Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous androgens.
- Metribolone R-1881.
- Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
- 96-well cell culture plates.

Methodology:

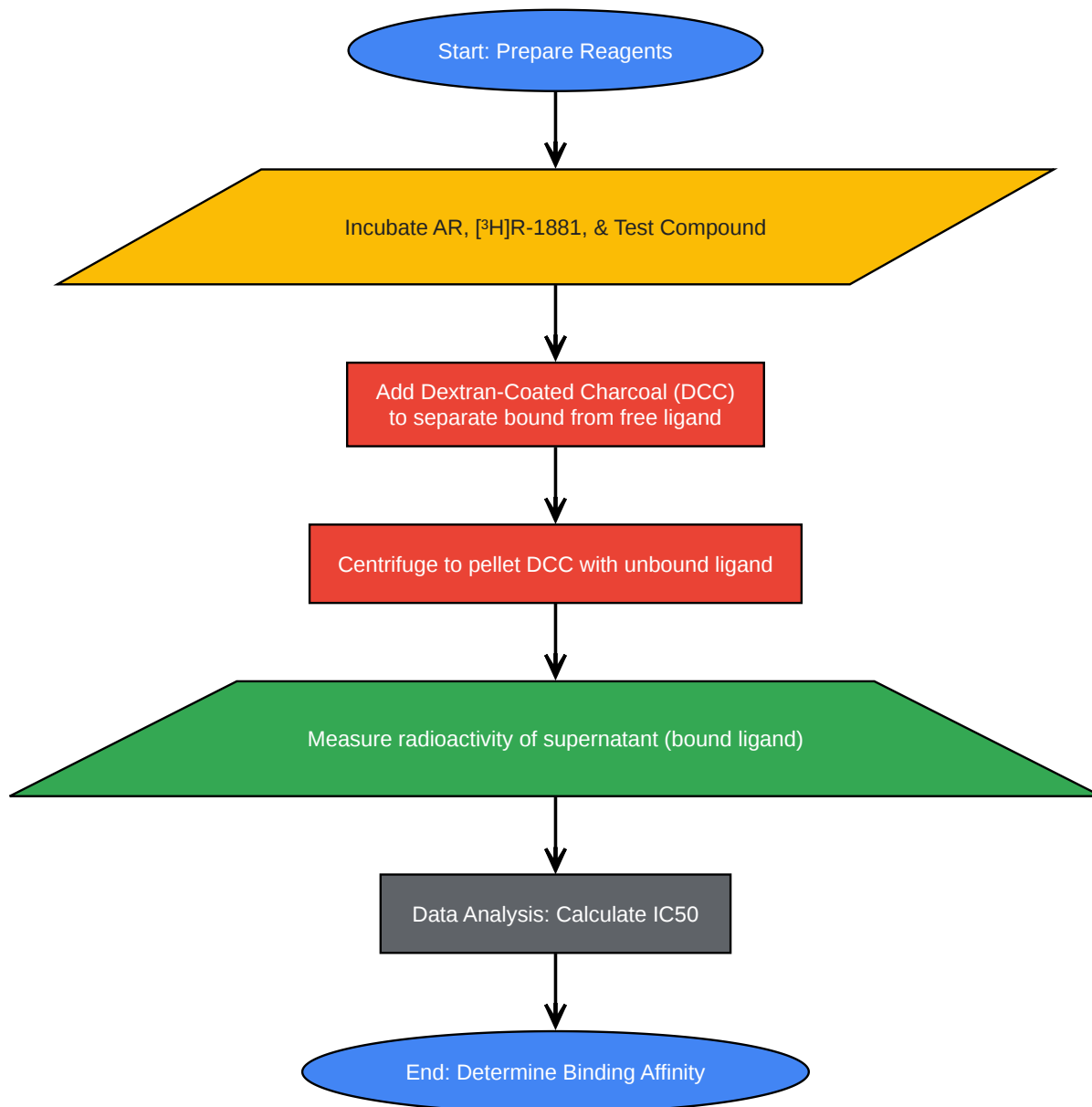
- Seed LNCaP cells in 96-well plates at an appropriate density in culture medium with CS-FBS and allow them to attach overnight.
- Prepare serial dilutions of R-1881 in the same medium.
- Remove the seeding medium and replace it with the medium containing different concentrations of R-1881. Include a vehicle control (e.g., DMSO).
- Incubate the cells for a desired period (e.g., 48-72 hours).
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color development or luminescence generation.
- Measure the absorbance or luminescence using a plate reader.
- Normalize the results to the vehicle control to determine the effect of R-1881 on cell proliferation.

Visualizations



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Caption: Metribolone (R-1881) signaling pathway via the androgen receptor.



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Caption: Workflow for a competitive androgen receptor binding assay.

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